

Spectroscopic Profile of 2-(4-Biphenyl)ethylamine: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Biphenyl)ethylamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-(4-biphenyl)ethylamine**, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of NMR, IR, and MS spectroscopy for its constituent chemical moieties. Detailed experimental protocols for acquiring such data are also provided, alongside a generalized workflow for spectroscopic analysis.

Chemical Structure and Properties

- IUPAC Name: 2-(4-phenylphenyl)ethanamine[1]
- Synonyms: 4-(2-aminoethyl)biphenyl, 2-biphenylethylamine[2]
- CAS Number: 17027-51-9[2]
- Molecular Formula: C₁₄H₁₅N[1][2]
- Molecular Weight: 197.28 g/mol [1][2]
- Appearance: White to off-white solid
- Melting Point: 50-54 °C

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-(4-biphenyl)ethylamine**. These predictions are derived from the analysis of its structural components: a biphenyl group, an ethyl chain, and a primary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data (Solvent: CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.60 - 7.30	Multiplet	9H	Aromatic protons of the biphenyl group
~ 3.05	Triplet	2H	$-\text{CH}_2-\text{N}$
~ 2.85	Triplet	2H	$\text{Ar}-\text{CH}_2-$
~ 1.5 (variable)	Broad Singlet	2H	$-\text{NH}_2$

Table 2: Predicted ^{13}C NMR Spectral Data (Solvent: CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 141	Quaternary aromatic carbon (C-1' or C-4)
~ 140	Quaternary aromatic carbon (C-1' or C-4)
~ 129	Aromatic CH
~ 127	Aromatic CH
~ 44	$-\text{CH}_2-\text{N}$
~ 38	$\text{Ar}-\text{CH}_2-$

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3250	Medium, two bands	N-H stretching (primary amine) [3]
3100 - 3000	Medium	Aromatic C-H stretching
2960 - 2850	Medium	Aliphatic C-H stretching
1620 - 1580	Medium	N-H bending (scissoring)[4]
1600, 1485, 1450	Strong to Medium	Aromatic C=C stretching
~ 840	Strong	para-disubstituted benzene C-H out-of-plane bending
~ 760, 695	Strong	Monosubstituted benzene C-H out-of-plane bending
1335 - 1250	Medium	Aromatic C-N stretching[3]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

m/z	Proposed Fragment
197	[M] ⁺ (Molecular Ion)
180	[M - NH ₃] ⁺
167	[C ₁₃ H ₁₁] ⁺ (Biphenylmethyl cation)
152	[C ₁₂ H ₈] ⁺ (Biphenylene radical cation)
30	[CH ₂ NH ₂] ⁺ (Base Peak)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like **2-(4-biphenyl)ethylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-(4-biphenyl)ethylamine** in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- **Instrument Setup:** Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the solvent's deuterium signal.
- **¹H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of -2 to 12 ppm, a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- **¹³C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 0 to 220 ppm, a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
- **Data Processing:** Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation (Attenuated Total Reflectance - ATR):** Place a small amount of the solid **2-(4-biphenyl)ethylamine** directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
- **Sample Preparation (KBr Pellet):** Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
- **Spectrum Acquisition:** Place the ATR accessory or the KBr pellet holder into the sample compartment of an FTIR spectrometer.
- **Background Collection:** Record a background spectrum of the empty ATR crystal or the KBr press without the sample.
- **Sample Spectrum Collection:** Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final

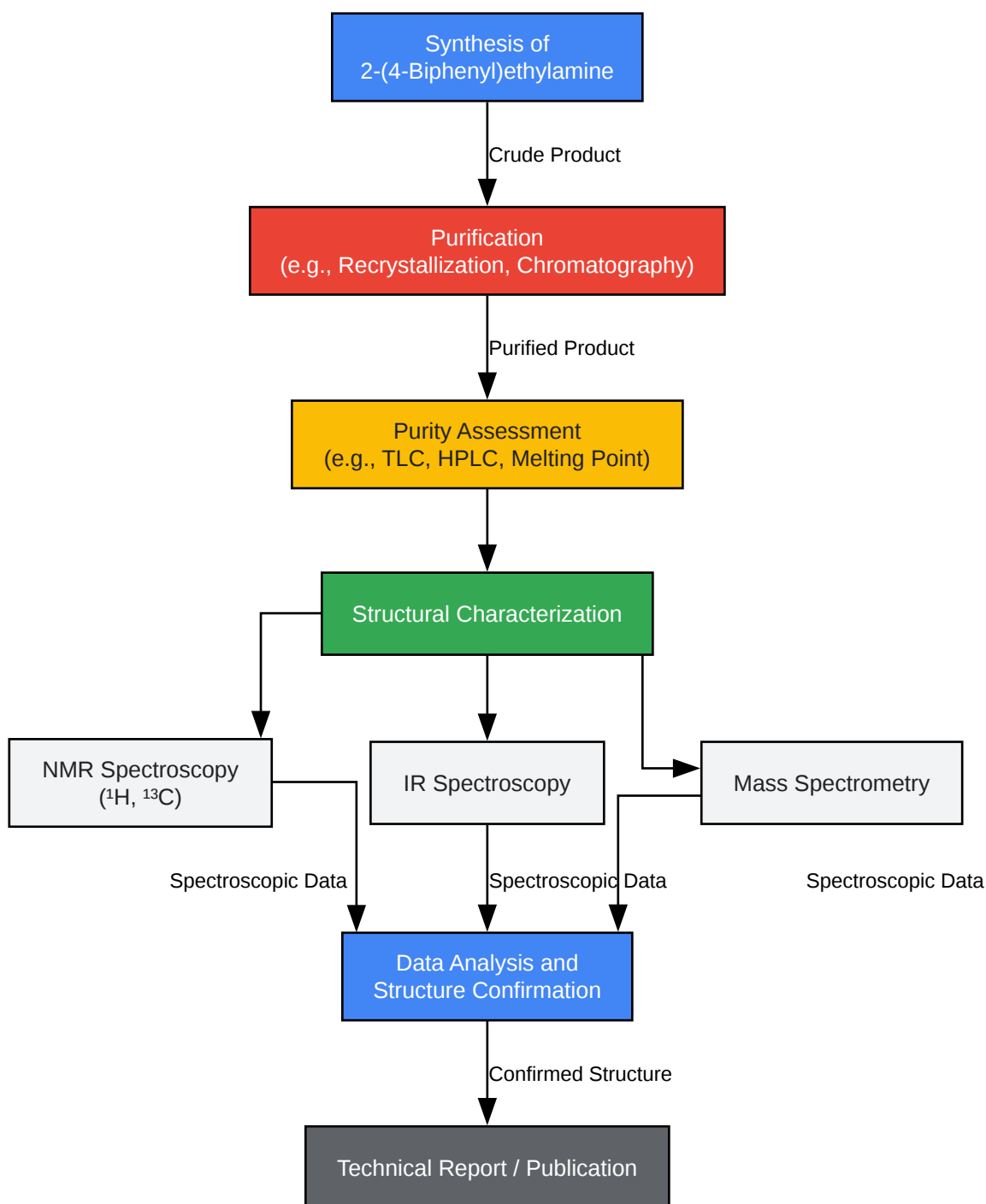
absorbance or transmittance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- **Sample Introduction:** For a solid sample, direct insertion probe (DIP) with electron ionization (EI) is a common method. A small amount of the sample is placed in a capillary tube at the end of the probe.
- **Ionization:** The probe is inserted into the high-vacuum source of the mass spectrometer and heated. The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

This guide serves as a foundational resource for researchers working with **2-(4-biphenyl)ethylamine**, providing essential predicted spectroscopic data and standardized methodologies for its experimental characterization.

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